molecular formula C9H19BrOSi B6283864 [(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane CAS No. 293313-66-3

[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane

Cat. No.: B6283864
CAS No.: 293313-66-3
M. Wt: 251.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromoprop-2-en-1-yl)oxydimethylsilane is a chemical compound with the molecular formula C9H19BrOSi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoprop-2-en-1-yl)oxydimethylsilane typically involves the reaction of 2-bromoprop-2-en-1-ol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

While specific industrial production methods for (2-bromoprop-2-en-1-yl)oxydimethylsilane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-bromoprop-2-en-1-yl)oxydimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted silanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include alkenes and alkanes.

Mechanism of Action

The mechanism of action of (2-bromoprop-2-en-1-yl)oxydimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the silane group can undergo oxidation or reduction. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of diverse products with potential biological and chemical activities.

Comparison with Similar Compounds

(2-bromoprop-2-en-1-yl)oxydimethylsilane can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of the substituents, which can influence their reactivity and applications. (2-bromoprop-2-en-1-yl)oxydimethylsilane is unique due to its specific bromine and silane functional groups, making it a versatile intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[(2-bromoprop-2-en-1-yl)oxy](tert-butyl)dimethylsilane' involves the reaction of tert-butyl dimethylchlorosilane with 2-bromoprop-2-en-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl dimethylchlorosilane", "2-bromoprop-2-en-1-ol", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl dimethylchlorosilane to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add 2-bromoprop-2-en-1-ol dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by column chromatography or recrystallization" ] }

CAS No.

293313-66-3

Molecular Formula

C9H19BrOSi

Molecular Weight

251.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.